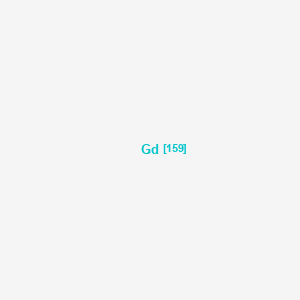
Gadolinium-159
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gadolinium-159, also known as this compound, is a useful research compound. Its molecular formula is Gd and its molecular weight is 158.9264 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Theranostic Applications in Oncology
Gd-159 is recognized for its dual role as both a therapeutic and diagnostic agent, particularly in the context of hepatocellular carcinoma (HCC). The isotope emits beta particles suitable for therapeutic purposes while also producing gamma rays that enable imaging through gamma cameras.
Radioembolization for Hepatocellular Carcinoma
Recent studies have investigated Gd-159's efficacy in radioembolization, a technique that combines radiation therapy with embolization to treat HCC. A Monte Carlo simulation study demonstrated that Gd-159 could deliver a therapeutic dose of up to 120 Gy to tumors while keeping the absorbed doses to surrounding healthy tissue below critical thresholds (70 Gy for the liver and 30 Gy for the lungs) . The study utilized Geant4 Monte Carlo simulations to model various patient scenarios, confirming the potential of Gd-159 as an alternative to Yttrium-90 in liver radioembolization.
| Parameter | Absorbed Dose (Gy) |
|---|---|
| Tumor | Up to 120 |
| Liver | < 70 |
| Lungs | < 30 |
Imaging Capabilities
Gd-159's unique properties make it suitable for various imaging modalities, particularly magnetic resonance imaging (MRI) and single-photon emission computed tomography (SPECT). Its paramagnetic nature enhances imaging contrast, allowing for detailed visualization of tissues.
MRI and SPECT Imaging
The dual emission spectrum of Gd-159 includes photopeaks at 58 keV and 363.54 keV, which are optimal for planar imaging techniques. These properties facilitate quantitative imaging assessments post-administration, enabling clinicians to evaluate the intrahepatic dose distribution effectively .
Key Imaging Techniques:
- MRI : Utilizes Gd-159's paramagnetic properties for enhanced contrast.
- SPECT : Leverages gamma emissions for detailed functional imaging.
Recent Advances and Research Findings
Research continues to evolve around Gd-159, focusing on improving its safety profile and efficacy as a contrast agent. A systematic review highlighted advancements in gadolinium-based contrast agents (Gd-CAs), emphasizing the need for multimodal agents with enhanced biocompatibility and lower toxicity .
Case Studies
Several case studies have illustrated the successful application of Gd-159 in clinical settings:
- In Vitro Studies : Investigations into the use of Gd-159 liposomes demonstrated promising results in targeting cancer cells while minimizing systemic toxicity .
- Clinical Trials : Ongoing trials are exploring the use of Gd-159 as part of combination therapies aimed at improving patient outcomes in HCC treatment.
特性
CAS番号 |
14041-42-0 |
|---|---|
分子式 |
Gd |
分子量 |
158.9264 g/mol |
IUPAC名 |
gadolinium-159 |
InChI |
InChI=1S/Gd/i1+2 |
InChIキー |
UIWYJDYFSGRHKR-NJFSPNSNSA-N |
SMILES |
[Gd] |
異性体SMILES |
[159Gd] |
正規SMILES |
[Gd] |
同義語 |
159Gd radioisotope Gadolinium-159 Gd-159 radioisotope |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















